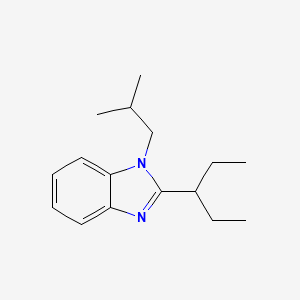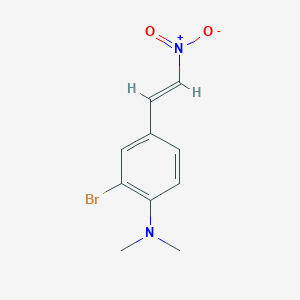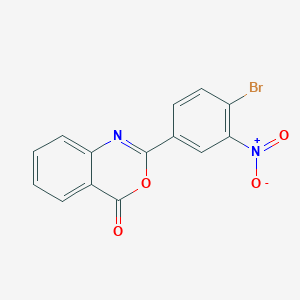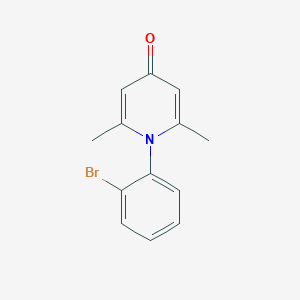
N-(1,3-benzodioxol-5-ylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)butanamide, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a member of the amphetamine class of drugs and is commonly referred to as "ecstasy" or "molly." It is a potent stimulant that produces feelings of euphoria, increased energy, and heightened sensory perception. MDMA has been the subject of extensive scientific research due to its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)butanamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and other physiological functions. The increase in neurotransmitter release leads to the feelings of euphoria and increased energy associated with N-(1,3-benzodioxol-5-ylmethyl)butanamide use.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)butanamide use can have both short-term and long-term effects on the body. Short-term effects include increased heart rate, elevated blood pressure, and increased body temperature. Long-term effects can include damage to the serotonin-producing neurons in the brain, which can lead to depression and other mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)butanamide has several advantages for use in lab experiments. It is a potent stimulant that produces consistent effects, making it useful for studying the effects of neurotransmitter release on mood and behavior. However, N-(1,3-benzodioxol-5-ylmethyl)butanamide use in lab experiments is limited by ethical concerns and the potential for long-term harm to study participants.
Orientations Futures
There are several future directions for scientific research on N-(1,3-benzodioxol-5-ylmethyl)butanamide. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)butanamide in treating other psychiatric disorders such as depression and addiction. Another area of interest is the development of safer and more effective methods for synthesizing N-(1,3-benzodioxol-5-ylmethyl)butanamide. Finally, there is a need for further research on the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)butanamide use and the potential for harm to study participants.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)butanamide is synthesized from safrole, a natural compound found in the oils of certain plants. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P. MDP2P is then reduced to N-(1,3-benzodioxol-5-ylmethyl)butanamide using a reducing agent such as aluminum amalgam.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)butanamide has been the subject of extensive scientific research due to its potential therapeutic uses. Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)butanamide-assisted psychotherapy can be effective in treating PTSD and anxiety. N-(1,3-benzodioxol-5-ylmethyl)butanamide has also been studied for its potential use in treating other psychiatric disorders such as depression and addiction.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-3-12(14)13-7-9-4-5-10-11(6-9)16-8-15-10/h4-6H,2-3,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAOQORCVVMSHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)



![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)


